2,5-Dimethoxy-1,3-dimethylbenzene
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Overview
Description
2,5-Dimethoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where two methoxy groups (-OCH3) and two methyl groups (-CH3) are substituted at the 2, 5, 1, and 3 positions, respectively. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxy-1,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the methylation of 2,5-dimethoxybenzene using methyl iodide (CH3I) in the presence of a strong base like potassium carbonate (K2CO3). The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) are often employed to facilitate the methylation process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dimethylbenzene derivatives.
Substitution: Formation of alkylated or acylated benzene derivatives.
Scientific Research Applications
2,5-Dimethoxy-1,3-dimethylbenzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Employed in the manufacture of dyes, fragrances, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-1,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating various substitution reactions. The pathways involved include the formation of arenium ions and subsequent deprotonation to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethoxybenzene (Veratrole)
- 1,3-Dimethoxybenzene
- 1,4-Dimethoxybenzene
Comparison
2,5-Dimethoxy-1,3-dimethylbenzene is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and chemical properties. Compared to its isomers, it exhibits different reactivity patterns in electrophilic aromatic substitution reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2,5-dimethoxy-1,3-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-5-9(11-3)6-8(2)10(7)12-4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIIPKLNFKGQHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349157 |
Source
|
Record name | 2,5-dimethoxy-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14538-50-2 |
Source
|
Record name | 2,5-dimethoxy-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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